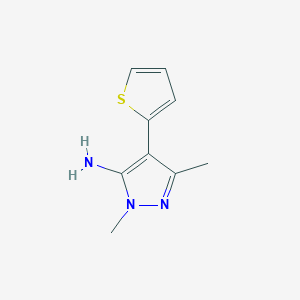
1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: N-alkylated pyrazole derivatives.
Scientific Research Applications
1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-4-phenyl-1H-pyrazol-5-amine
- 1,3-dimethyl-4-(furan-2-yl)-1H-pyrazol-5-amine
- 1,3-dimethyl-4-(pyridin-2-yl)-1H-pyrazol-5-amine
Uniqueness
1,3-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to its analogs with phenyl, furan, or pyridine rings
Biological Activity
1,3-Dimethyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₄N₄S
- Molecular Weight : 266.32 g/mol
- CAS Number : 1153087-46-7
Biological Activities
The compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research has shown that derivatives of pyrazole compounds, including those with thiophene moieties, possess significant antimicrobial properties. For instance, compounds similar to this compound were evaluated for their minimum inhibitory concentration (MIC) against various pathogens. One study reported MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives against Staphylococcus aureus and Staphylococcus epidermidis .
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have been documented extensively. A study highlighted that certain pyrazolo[1,5-a]quinazolines exhibited IC₅₀ values below 50 µM in inhibiting NF-κB/AP-1 reporter activity, indicating strong anti-inflammatory potential . The structural features of these compounds contribute to their interaction with key inflammatory pathways.
3. Anticancer Properties
Pyrazole derivatives are also noted for their anticancer activities. The presence of the pyrazole ring has been linked to the inhibition of various cancer cell lines through multiple mechanisms, including the modulation of apoptosis and cell cycle arrest . For example, a compound structurally similar to this compound showed promising results in vitro against several cancer lines .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives act as inhibitors of cyclooxygenases (COX), which play a crucial role in inflammation .
- Receptor Modulation : These compounds often interact with various receptors involved in signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have focused on the pharmacological evaluation of pyrazole derivatives:
Properties
Molecular Formula |
C9H11N3S |
|---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
2,5-dimethyl-4-thiophen-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-8(7-4-3-5-13-7)9(10)12(2)11-6/h3-5H,10H2,1-2H3 |
InChI Key |
KHGWMERAFGKLJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CS2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















